Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a central silicon atom
Vorbereitungsmethoden
The synthesis of Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane typically involves the Sonogashira cross-coupling reaction. This method uses dibrominated or diiodinated precursors and arylacetylenes under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a copper(I) iodide co-catalyst. The reaction conditions are usually mild, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane exerts its effects is primarily through its interaction with light. The compound’s phenylethynyl groups allow for strong π-electron conjugation, which enhances its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in luminescence. This property is exploited in various applications, including bioimaging and optoelectronics .
Vergleich Mit ähnlichen Verbindungen
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound has a simpler structure with only two phenylethynyl groups attached to a benzene ring.
9,10-Bis(phenylethynyl)anthracene: This compound is known for its high photoluminescence efficiency and is used in similar applications, such as optoelectronics and bioimaging.
The uniqueness of this compound lies in its silicon core, which provides additional stability and allows for further functionalization, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
922501-43-7 |
---|---|
Molekularformel |
C44H28Si |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
bis(2-phenylethynyl)-bis[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C44H28Si/c1-5-17-37(18-6-1)29-31-41-25-13-15-27-43(41)45(35-33-39-21-9-3-10-22-39,36-34-40-23-11-4-12-24-40)44-28-16-14-26-42(44)32-30-38-19-7-2-8-20-38/h1-28H |
InChI-Schlüssel |
WFXIUZSRZAREGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[Si](C#CC3=CC=CC=C3)(C#CC4=CC=CC=C4)C5=CC=CC=C5C#CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.